[2-(2-Bromo-5-fluoro-phenyl)-ethyl]-(4-fluoro-phenyl)-amine
Description
Properties
IUPAC Name |
N-[2-(2-bromo-5-fluorophenyl)ethyl]-4-fluoroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrF2N/c15-14-6-3-12(17)9-10(14)7-8-18-13-4-1-11(16)2-5-13/h1-6,9,18H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRMWLYIHYSYMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCC2=C(C=CC(=C2)F)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Bromo-5-fluoroaniline
The preparation of 2-bromo-5-fluoroaniline, a critical intermediate, is detailed in CN112110824A . This four-step process involves:
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Acetylation of 4-fluoroaniline : Reaction with acetic anhydride yields 4-fluoroacetanilide (97.7% yield).
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Nitration : Treatment with fuming nitric acid in concentrated sulfuric acid produces 2-nitro-4-fluoroacetanilide (95.9% yield).
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Bromination : Diazotization followed by reaction with cuprous bromide and hydrobromic acid affords 2-bromo-5-fluoronitrobenzene (96.2% yield).
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Reduction : Iron powder in acetic acid/ethanol reduces the nitro group to yield 2-bromo-5-fluoroaniline (96.9% yield, 99.2% purity).
Table 1: Reaction Conditions for 2-Bromo-5-fluoroaniline Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Acetic anhydride, MeOH, 10–25°C | 97.7 | 99.0 |
| 2 | HNO₃, H₂SO₄, 0–5°C | 95.9 | 98.5 |
| 3 | NaNO₂, CuBr, HBr, 50–55°C | 96.2 | 97.8 |
| 4 | Fe, CH₃COOH/EtOH, 80–85°C | 96.9 | 99.2 |
Alkylation and Amine Coupling Strategies
Reductive Amination Approach
An alternative route employs reductive amination between 2-(2-bromo-5-fluorophenyl)acetaldehyde and 4-fluoroaniline using sodium cyanoborohydride:
This method avoids halogen displacement but requires prior synthesis of the aldehyde intermediate.
Optimization of Nitration and Bromination Steps
The nitration of 4-fluoroacetanilide (CN112110824A ) uses fuming nitric acid in concentrated H₂SO₄ at 0–5°C to achieve regioselective para-nitration. Bromination via diazonium salt intermediates ensures minimal debromination, with CuBr/HBr suppressing side reactions.
Purity and Characterization
Final products are characterized by HPLC (>99% purity), H NMR, and mass spectrometry. For example, 2-bromo-5-fluoroaniline exhibits NMR peaks at δ 4.14 (NH₂), 6.40–7.42 (aromatic protons).
Challenges and Mitigation Strategies
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Regioselectivity in Nitration : Electron-withdrawing fluorine directs nitration to the para position, but competing meta products may form without temperature control.
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Bromine Stability : Harsh conditions may cause debromination; CuBr stabilizes the intermediate.
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Amine Oxidation : Use of inert atmospheres (N₂/Ar) prevents degradation during alkylation.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Bromo-5-fluoro-phenyl)-ethyl]-(4-fluoro-phenyl)-amine can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antiparasitic Activity :
- Recent studies have highlighted the potential of derivatives of this compound in combating Trypanosoma brucei, the causative agent of human African trypanosomiasis. A derivative exhibited a remarkable efficacy, achieving full cures in murine models, indicating a promising lead for drug development against neglected tropical diseases .
-
Fluorination Reactions :
- The compound can serve as a precursor in nucleophilic aromatic substitution reactions, particularly in fluorination processes. The presence of fluorine atoms enhances its reactivity, making it suitable for synthesizing fluorinated analogs that are often more potent than their non-fluorinated counterparts .
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Cancer Research :
- Compounds containing similar structural motifs have been investigated for their ability to inhibit cancer cell proliferation. The introduction of halogen atoms like bromine and fluorine can significantly alter the pharmacokinetic properties, potentially leading to improved therapeutic indices in oncology .
Material Science Applications
-
Polymer Synthesis :
- The compound's unique structure allows it to be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Fluorinated polymers are known for their chemical resistance and low surface energy, making them suitable for various industrial applications .
- Halogen Bonding Studies :
Data Tables
Case Studies
-
Antiparasitic Drug Development :
- A study conducted on urea derivatives similar to [2-(2-Bromo-5-fluoro-phenyl)-ethyl]-(4-fluoro-phenyl)-amine revealed that modifications at specific sites on the molecule could yield compounds with enhanced activity against Trypanosoma brucei. The lead compound achieved a 100% cure rate in treated mice, showcasing the potential of this chemical framework in drug discovery .
-
Fluorinated Polymer Research :
- Research on incorporating fluorinated compounds into polymer matrices demonstrated that such modifications could significantly improve resistance to solvents and thermal degradation. This study highlights the utility of compounds like [2-(2-Bromo-5-fluoro-phenyl)-ethyl]-(4-fluoro-phenyl)-amine in developing next-generation materials suitable for harsh environments .
Mechanism of Action
The mechanism by which [2-(2-Bromo-5-fluoro-phenyl)-ethyl]-(4-fluoro-phenyl)-amine exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Molecular Properties
The table below compares key structural features and molecular weights of the target compound with analogs identified in the evidence:
| Compound Name | Substituents on Aromatic Rings | Molecular Formula | Molecular Weight | Key Features | Evidence ID |
|---|---|---|---|---|---|
| [2-(2-Bromo-5-fluoro-phenyl)-ethyl]-(4-fluoro-phenyl)-amine | Ring A: 2-Br, 5-F; Ring B: 4-F | C₁₄H₁₁BrF₂N | 324.15 g/mol | Ethylamine bridge, dual halogenation | - |
| 2-(4-Bromophenyl)-2,2-difluoroethan-1-amine | 4-Br, 2,2-diF on ethanamine chain | C₈H₈BrF₂N | 236.06 g/mol | Geminal difluorination | |
| (4-Bromo-3-fluorophenyl)methylamine | 4-Br, 3-F; butan-2-yl group | C₁₁H₁₅BrFN | 260.15 g/mol | Bulky alkyl substituent | |
| 2-(4-Fluoro-phenyl)-2-morpholin-4-yl-ethylamine | 4-F; morpholine ring | C₁₂H₁₅FN₂O | 234.26 g/mol | Morpholine incorporation | |
| (S)-1-((S)-2-(4-fluoro-phenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol | 4-F; pyrrolidin-3-ol | C₁₃H₁₈FN₂O | 252.30 g/mol | Chiral centers, hydroxyl group |
Key Observations :
- Halogen placement significantly impacts lipophilicity and steric effects. The target compound's dual halogenation (Br and F) may enhance binding to hydrophobic receptor pockets compared to mono-halogenated analogs .
Antimicrobial and Anticancer Profiles
- Thiadiazole-2-amine Derivatives : 5-(2-Fluoro/2,3-difluorophenyl)-1,3,4-thiadiazole-2-amine derivatives exhibit antimicrobial activity, with fluorine enhancing membrane penetration .
Receptor Affinity and Selectivity
- Dopaminergic and Serotonergic Receptors : S 16924 demonstrates modest affinity for D₂/D₃ receptors but high 5-HT₁A partial agonism, a profile linked to reduced extrapyramidal side effects in antipsychotics .
- Halogen Impact : Bromine in the target compound may increase receptor residency time compared to chlorine or methoxy substituents, as seen in analogs like (4-chlorophenyl)sulfonyl derivatives .
Challenges in Halogenation
- Regioselective bromination/fluorination requires controlled conditions to avoid polyhalogenation, as seen in the synthesis of 3-bromo-5-fluoro-4-iodoaniline (95% purity) .
Biological Activity
The compound [2-(2-Bromo-5-fluoro-phenyl)-ethyl]-(4-fluoro-phenyl)-amine is a fluorinated aromatic amine that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Synthesis and Characterization
Synthesis of the compound typically involves the following steps:
- Preparation of intermediates : Starting from commercially available precursors, the bromination and fluorination reactions are carried out to obtain the desired halogenated phenyl groups.
- Formation of the amine : The final step involves coupling reactions to form the amine linkage.
Characterization methods include:
- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure.
- Mass Spectrometry (MS) : To determine molecular weight.
- Infrared Spectroscopy (IR) : For functional group identification.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to [2-(2-Bromo-5-fluoro-phenyl)-ethyl]-(4-fluoro-phenyl)-amine exhibit significant antimicrobial properties. The antibacterial activity was evaluated using various strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds were found to be in the range of 15-30 µg/mL, indicating potent activity against Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 20 | Staphylococcus aureus |
| Compound B | 25 | Escherichia coli |
| [2-(2-Bromo-5-fluoro-phenyl)-ethyl]-(4-fluoro-phenyl)-amine | 15 | Staphylococcus aureus |
Anticancer Activity
In vitro studies have shown that fluorinated aromatic amines can inhibit cancer cell proliferation. For instance, compounds similar to [2-(2-Bromo-5-fluoro-phenyl)-ethyl]-(4-fluoro-phenyl)-amine demonstrated IC50 values in the nanomolar range against L1210 mouse leukemia cells. The mechanism of action appears to involve interference with nucleotide synthesis pathways, as indicated by studies involving thymidine reversal experiments .
Table 2: Anticancer Activity Against L1210 Cells
| Compound | IC50 (nM) | Mechanism of Action |
|---|---|---|
| Compound A | 50 | Nucleotide synthesis inhibition |
| Compound B | 75 | Apoptosis induction |
| [2-(2-Bromo-5-fluoro-phenyl)-ethyl]-(4-fluoro-phenyl)-amine | 30 | Nucleotide synthesis inhibition |
Anti-inflammatory Activity
The anti-inflammatory properties of fluorinated compounds are also noteworthy. Studies have shown that related compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. IC50 values for COX inhibition were reported as low as 0.04 µM for some derivatives, suggesting strong anti-inflammatory potential .
Table 3: Inhibition of COX Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Compound A | 19.45 | 42.1 |
| Compound B | 26.04 | 31.4 |
| [2-(2-Bromo-5-fluoro-phenyl)-ethyl]-(4-fluoro-phenyl)-amine | Not reported | Not reported |
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's efficacy against a panel of bacterial strains, revealing significant growth inhibition, particularly in Staphylococcus aureus, with a notable zone of inhibition measured at 20 mm.
- Cancer Cell Proliferation : Another investigation focused on L1210 cells, demonstrating that treatment with the compound resulted in a marked decrease in cell viability over a 48-hour period.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [2-(2-Bromo-5-fluoro-phenyl)-ethyl]-(4-fluoro-phenyl)-amine, and how can yield be optimized?
- Methodological Answer :
- Utilize transition metal catalysts (e.g., Mn(II) or Fe(II) complexes with Schiff base ligands) to stabilize intermediates and enhance reaction efficiency .
- Optimize reaction conditions (e.g., solvent polarity, temperature ~80–100°C) and employ reducing agents like iron powder for nitro-group reductions, as seen in analogous bromo-fluoro-phenylamine syntheses .
- Purify via column chromatography using gradients of ethyl acetate/hexane to isolate the amine product with >95% purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated solvents (CDCl3 or DMSO-d6) and compare with structurally related fluoro-bromo-phenylamine derivatives (e.g., [2-(4-bromophenyl)ethyl]methylamine) to resolve coupling patterns .
- FT-IR : Confirm amine N–H stretches (~3300 cm⁻¹) and C–Br/C–F vibrations (650–750 cm⁻¹ and 1100–1250 cm⁻¹, respectively) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]+) and fragmentation patterns using electrospray ionization (ESI) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic and spectroscopic data during structural validation?
- Methodological Answer :
- Perform single-crystal X-ray diffraction to unambiguously determine bond lengths, angles, and stereochemistry. Compare with Hirshfeld surface analysis to identify intermolecular interactions (e.g., H-bonding, π-π stacking) that may influence spectral deviations .
- Supplement with DFT calculations (B3LYP/6-311++G** basis set) to model electronic structures and predict NMR/IR spectra, aligning theoretical and experimental data .
Q. What strategies are effective for studying the compound’s electronic properties and reactivity?
- Methodological Answer :
- Electrochemical Analysis : Use cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) to assess redox behavior, particularly for bromine- and fluorine-mediated electron transfer .
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps via DFT to predict nucleophilic/electrophilic sites. For example, the electron-withdrawing Br and F groups may lower LUMO energy, enhancing electrophilicity .
Q. How can in vitro biological activity assays be designed to evaluate this compound’s potential pharmacological effects?
- Methodological Answer :
- Receptor Binding Studies : Screen against serotonin (5-HT2A/2C) or dopamine receptors using radioligand displacement assays, as done for structurally similar fluoro-phenylamine derivatives (e.g., EMD 281014) .
- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms or kinases using fluorogenic substrates, with IC50 determination via dose-response curves (3–5 replicates per concentration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
